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The table below summarizes the available quantitative data, primarily for solid electrolyte applications.

Property /
Material

BaSnF₄ PbSnF₄ SrF₂ MgF₂

Crystal
Structure

Layered
Tetragonal [1]

Isomorphic to
BaSnF₄ [1]

Cubic (c-SrF₂) [2] Rutile (r-MgF₂),
Tetragonal [2]

Primary
Application

Solid Electrolyte
for FIBs [1]

Solid Electrolyte for
FIBs [1]

Optical Material
(V-UV) [2]

Optical Material
(VUV) [2]

Ionic
Conductivity at
Room Temp.

~3.5 × 10⁻⁴ S
cm⁻¹ [1]

~5.44 × 10⁻⁴ S
cm⁻¹ [1]

Information
Missing

Information
Missing

Band Gap
(Theoretical)

Information

Missing

Information Missing Indirect gap:

~11.8 eV (similar
to CaF₂) [2]

Information

Missing

Notable
Features

High ionic
conductivity due to

disorder from
Sn(II) lone pairs

[1]

Highest ionic
conductivity in

MSnF₄ family;
superionic

conductor [1]

Highly ionic
system;

transparent in UV;
used in

phosphors [2]

Anisotropic wide-
band-gap crystal;

protects against
oxidation [2]
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Experimental Insights and Protocols

The data in the table above is derived from specific experimental methodologies that are crucial for

researchers to understand and replicate.

Synthesis of BaSnF₄ and PbSnF₄ Solid Electrolytes: The high-performance electrolytes MSnF₄ (M

= Ba, Pb) are typically synthesized via high-energy ball-milling [1]. In this process, precursor
powders like BaF₂ or PbF₂ are mixed with SnF₂ in a stoichiometric ratio and ball-milled under an inert

argon atmosphere to prevent oxidation and eliminate moisture [1]. The resulting polycrystalline
powders can sometimes undergo a subsequent annealing step [1].

Measurement of Ionic Conductivity: The ionic conductivity of the synthesized solid electrolytes is
determined using Electrochemical Impedance Spectroscopy (EIS) [1]. This technique involves

analyzing the complex impedance of a pelletized sample over a range of frequencies at room
temperature. The obtained data is used to calculate the ionic conductivity, a key metric for evaluating

electrolyte performance in batteries [1].
Investigation of Electronic & Optical Properties: For materials like SrF₂ and MgF₂, which are

valued for their optical applications, properties like band gaps and absorption spectra are often
calculated using advanced theoretical-computational methods [2]. These include Density
Functional Theory (DFT) for ground-state properties and more advanced techniques like many-
body perturbation theory (GW) and the Bethe–Salpeter equation (BSE) to accurately model

excited-state properties and excitonic effects [2].

Research Workflow for Material Characterization

The following diagram outlines the general workflow for characterizing these metal fluoride materials, from

synthesis to property measurement, as detailed in the research literature.
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Click to download full resolution via product page

Key Comparisons and Research Context

SnF₄-based materials vs. Alkaline Earth Fluorides: The SnF₄-based compounds (BaSnF₄,
PbSnF₄) are primarily distinguished by their high fluoride ion conductivity at room temperature,

making them candidates for solid-state batteries [1]. In contrast, classic alkaline earth fluorides like
SrF₂ and MgF₂ are typically noted for their wide band gaps and transparency, making them suitable

for optical applications in the ultraviolet range [2].
The Role of Tin (Sn): The high ionic conductivity in MSnF₄ materials is attributed to the stereo-
activity of the tin(II) lone pairs [1]. This lone pair of electrons introduces disorder into the crystal
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lattice, creating pathways and vacancies that facilitate the rapid movement of fluoride ions. Cations

like Pb²⁺ and Sb³⁺, which also have a lone pair, can produce a similar effect [1].
Addressing Information Gaps: The available search results are specialized, focusing on specific

applications. Comprehensive data sheets with a full set of properties (e.g., thermal stability,
mechanical strength, detailed optical constants) for these compounds were not available in this

search.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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